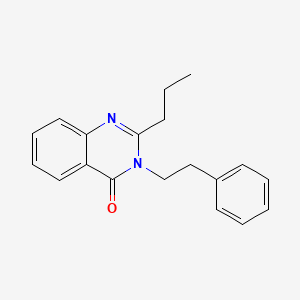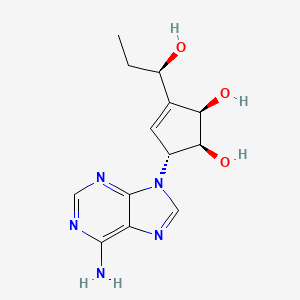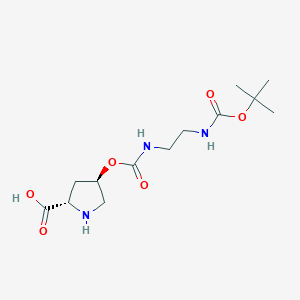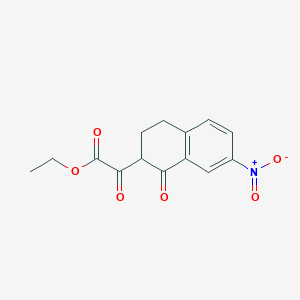
3-Phenethyl-2-propyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethyl-2-propylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique phenethyl and propyl substitutions, may exhibit distinct pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-propylquinazolin-4(3H)-one typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives, followed by cyclization. Common reagents include:
- Aniline derivatives
- Carboxylic acids or esters
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production may involve optimized synthetic routes to maximize yield and purity. This often includes:
- Use of high-purity starting materials
- Controlled reaction conditions (temperature, pressure)
- Efficient purification techniques (crystallization, chromatography)
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinazolinone ring to dihydroquinazolinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenethyl or propyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products
Oxidation products: Quinazolinone oxides
Reduction products: Dihydroquinazolinones
Substitution products: Various substituted quinazolinones
Scientific Research Applications
3-Phenethyl-2-propylquinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Phenethyl-2-propylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones may:
- Interact with enzymes or receptors
- Modulate signaling pathways
- Inhibit or activate specific proteins
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its anti-cancer properties.
2-Propylquinazolin-4(3H)-one: Studied for its anti-inflammatory effects.
3-Phenethylquinazolin-4(3H)-one: Investigated for antimicrobial activity.
Uniqueness
3-Phenethyl-2-propylquinazolin-4(3H)-one is unique due to the combination of phenethyl and propyl groups, which may confer distinct pharmacological properties compared to other quinazolinones.
Properties
CAS No. |
732995-39-0 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-2-8-18-20-17-12-7-6-11-16(17)19(22)21(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
InChI Key |
COTHHWVMFQBANM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)



